2-dehydro-D-gluconic acid
Description
Significance in Primary and Secondary Microbial Metabolism
2-Dehydro-D-gluconic acid is a key player in the primary metabolism of many bacteria, where it is involved in energy production. smolecule.com Various bacterial genera, including Pseudomonas, Gluconobacter, Acetobacter, Erwinia, and Klebsiella, are known to produce and metabolize this acid. microbiologyresearch.orgasm.org In these organisms, D-glucose is first oxidized to D-gluconic acid and then further oxidized to this compound. asm.orgfrontiersin.org This process is often carried out by membrane-bound dehydrogenases. frontiersin.orgasm.org
The accumulation of this compound can have significant effects on the microorganism's environment. For instance, its production by some soil bacteria contributes to the solubilization of mineral phosphates, making phosphorus available to plants. researchgate.net In some cases, this acid is a major product of glucose catabolism, especially under specific nutrient limitations. ebi.ac.uk
In secondary metabolism, this compound serves as a precursor for the synthesis of various compounds. caymanchem.com For example, it is a key intermediate in the production of D-erythorbic acid (isoascorbic acid), a widely used antioxidant. caymanchem.comnih.gov The metabolic pathways involving this acid are crucial for the synthesis of these and other valuable metabolites. smolecule.com
Table 1: Microbial Production and Significance of this compound
| Microorganism | Metabolic Role | Significance | References |
|---|---|---|---|
| Pseudomonas sp. | Intermediate in glucose oxidation | Production of erythorbic acid, mineral phosphate (B84403) solubilization | microbiologyresearch.orgresearchgate.netcaymanchem.com |
| Gluconobacter sp. | Product of incomplete glucose oxidation | Industrial production of 2KGA | asm.orgresearchgate.net |
| Acetobacter sp. | Metabolite in glucose oxidation | Production of organic acids | asm.orgnih.gov |
| Erwinia sp. | Intermediate in ketogluconate metabolism | Catabolism of various sugar acids | microbiologyresearch.orgasm.org |
| Klebsiella pneumoniae | pH-dependent product of glucose metabolism | High-yield production of 2KGA | ebi.ac.uk |
| Corynebacterium sp. | Intermediate in ketogluconate metabolism | Source of enzymes for biotransformation | microbiologyresearch.orgqmul.ac.uk |
Role as a Key Intermediate in Biosynthetic Pathways
This compound is a critical branching point in several biosynthetic pathways. It can be further metabolized through various routes depending on the organism and the enzymatic machinery present.
One major pathway involves its reduction to D-gluconate, which can then be phosphorylated and enter the pentose (B10789219) phosphate pathway. asm.org Alternatively, in some bacteria, this compound can be phosphorylated to 2-dehydro-6-phospho-D-gluconate, which is then reduced to 6-phospho-D-gluconate, an intermediate of the Entner-Doudoroff pathway. asm.org
Furthermore, this compound is a precursor in the synthesis of other keto-D-gluconic acids, such as 2,5-diketo-D-gluconic acid (2,5-DKG). frontiersin.org This compound is a key intermediate in a pathway that leads to the production of 2-keto-L-gulonic acid (2-KLG), the precursor to vitamin C (L-ascorbic acid). frontiersin.orgfrontiersin.org The conversion of this compound to 2,5-DKG is catalyzed by 2-keto-D-gluconic acid dehydrogenase. frontiersin.org
The versatility of this compound as a metabolic intermediate makes it a valuable target for metabolic engineering. By manipulating the enzymes that produce and consume this acid, researchers can enhance the production of desired downstream products. researchgate.netfrontiersin.org For example, knocking out competing pathways has been shown to significantly increase the yield of this compound. researchgate.net
Table 2: this compound as a Biosynthetic Intermediate
| Precursor | Intermediate | Product | Enzyme(s) | Pathway/Significance | References |
|---|---|---|---|---|---|
| D-Gluconic Acid | This compound | 2,5-Diketo-D-gluconic Acid | Gluconate Dehydrogenase, 2-Keto-D-gluconic Acid Dehydrogenase | Vitamin C precursor synthesis | frontiersin.orgfrontiersin.org |
| D-Glucose | This compound | D-Erythorbic Acid | Glucose Dehydrogenase, Gluconate Dehydrogenase | Antioxidant production | researchgate.netcaymanchem.com |
| This compound | 2-Dehydro-6-phospho-D-gluconate | 6-Phospho-D-gluconate | 2-Keto-D-gluconate Kinase, 2-Keto-6-phosphogluconate Reductase | Entner-Doudoroff Pathway | asm.org |
| This compound | D-Gluconate | 6-Phospho-D-gluconate | 2-Ketogluconate Reductase, Gluconate Kinase | Pentose Phosphate Pathway | asm.orgasm.org |
| This compound | 2-Dehydro-3-deoxy-gluconic acid | 2,5-Furan dicarboxylic acid precursor | Dehydratase | Biofuel precursor synthesis | google.com |
| This compound | 2-Dehydro-3-deoxy-D-gluconic acid | 2'-Deoxynucleoside precursors | Decarboxylase | Pharmaceutical synthesis | epo.org |
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-JJYYJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14984-38-4 (mono-hydrochloride salt) | |
| Record name | 2-Ketogluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020248275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9027287 | |
| Record name | D-arabino-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669-90-9, 20248-27-5 | |
| Record name | 2-keto-D-Gluconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ketogluconate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020248275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-arabino-2-Hexulosonic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | D-arabino-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxogluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-KETOGLUCONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/773WWQ6UFE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthesis and Metabolic Pathways of 2 Dehydro D Gluconic Acid
Microbial Biosynthesis Mechanisms
The primary and most common pathway for the microbial biosynthesis of 2-dehydro-D-gluconic acid involves a two-step direct oxidation of glucose in the periplasmic space. mdpi.commdpi.com This pathway is characteristic of many Gram-negative bacteria.
The first step is the oxidation of D-glucose to D-gluconic acid. This reaction is catalyzed by a membrane-bound glucose dehydrogenase (GDH). frontiersin.orgnih.gov This enzyme is typically dependent on the cofactor pyrroloquinoline quinone (PQQ). mdpi.comnih.gov The D-gluconic acid formed is then further oxidized to this compound.
This second oxidation step is mediated by a membrane-bound gluconate dehydrogenase (GADH). nih.govnih.gov This enzyme is often flavin-dependent, utilizing flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. nih.govnih.gov These dehydrogenases are linked to the respiratory chain, located in the cytoplasmic membrane and facing the periplasm, where the oxidized products accumulate. nih.gov
In some organisms, like Gluconobacter oxydans, D-gluconic acid can also be oxidized to 5-keto-D-gluconic acid by a separate dehydrogenase. nih.govnih.gov The direct oxidation pathway is highly efficient, often resulting in the nearly complete conversion of glucose to this compound in the culture medium. nih.gov
While the periplasmic direct oxidation pathway is predominant, alternative cytoplasmic routes for this compound formation also exist in some microorganisms. nih.govnih.gov In these pathways, glucose is first transported into the cytoplasm.
Once inside the cytoplasm, glucose can be oxidized to D-gluconic acid by a soluble, NADP+-dependent glucose dehydrogenase. nih.gov This D-gluconic acid can then be further metabolized. One fate is its oxidation to this compound by a cytoplasmic, NAD(P)+-dependent 2-ketogluconate reductase. nih.govwikipedia.org
Alternatively, D-gluconic acid can be phosphorylated to 6-phospho-D-gluconate, which then enters the pentose (B10789219) phosphate (B84403) pathway or the Entner-Doudoroff pathway for central metabolism. mdpi.com In some cases, this compound that enters the cytoplasm can be phosphorylated to 2-keto-6-phosphogluconate and then converted to 6-phosphogluconate, linking its metabolism back to central carbohydrate pathways. mdpi.com
A variety of microorganisms are known for their ability to produce this compound.
Gluconobacter spp. : These bacteria are well-known for their rapid and incomplete oxidation of sugars. nih.gov Gluconobacter oxydans is a notable producer, capable of converting glucose to this compound via the direct oxidation pathway. nih.govnih.gov However, byproduct formation, such as 5-keto-D-gluconic acid, can occur, and the product ratio often depends on the specific strain. nih.gov Metabolic engineering efforts, such as overexpressing the gluconate-2-dehydrogenase gene, have been successful in significantly improving the yield and productivity of this compound in G. oxydans. nih.gov
Pseudomonas spp. : Various species of Pseudomonas, including P. fluorescens and P. plecoglossicida, are efficient producers of this compound. nih.govmdpi.com These bacteria utilize the periplasmic glucose oxidation system, consisting of a PQQ-dependent glucose dehydrogenase and an FAD-dependent gluconate dehydrogenase. mdpi.com Strains like P. fluorescens AR4 are used in industrial production due to their high tolerance to glucose and high product yields. nih.govmdpi.com
Arthrobacter globiformis : This bacterium is another industrially important producer of this compound. mdpi.comresearchgate.net Strains like A. globiformis C224 have demonstrated high glucose tolerance and significant this compound production performance in continuous processes. mdpi.comnih.gov The synthetic pathway in A. globiformis is believed to be similar to that in Pseudomonas. nih.gov
Klebsiella pneumoniae : This bacterium possesses a glucose oxidation pathway that can lead to the production of this compound. nih.govnih.govresearchgate.net Under aerobic conditions, this pathway can be a major route for glucose utilization. researchgate.net The accumulation of this compound in K. pneumoniae is a pH-dependent process, favoring acidic conditions. researchgate.netebi.ac.uk Metabolic engineering, such as blocking competing pathways like the synthesis of 2,3-butanediol, has been shown to lead to the accumulation of this compound. researchgate.net
Interactive Data Table: Microbial Producers of this compound
| Microbial Producer | Key Characteristics | Relevant Strains |
|---|---|---|
| Gluconobacter spp. | Rapid, incomplete oxidation of sugars; potential for byproduct formation. | G. oxydans DSM2003, G. oxydans ATCC 621H |
| Pseudomonas spp. | Efficient periplasmic glucose oxidation; high glucose tolerance. | P. fluorescens AR4, P. plecoglossicida JUIM01 |
| Arthrobacter globiformis | High glucose tolerance; used in industrial production. | A. globiformis C224, A. globiformis JUIM02 |
| Klebsiella pneumoniae | pH-dependent production; accumulation enhanced by metabolic engineering. | K. pneumoniae CGMCC 1.6366 |
Enzymology of this compound Formation and Transformation
The key enzymes in the direct oxidation pathway are glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH).
Gluconate Dehydrogenase (GADH) : GADH is responsible for the second oxidation step, converting D-gluconic acid to this compound. nih.govnih.gov The membrane-bound GADH from Pseudomonas plecoglossicida JUIM01 has been characterized as a flavin adenine dinucleotide-dependent enzyme (FAD-mGADH). nih.gov It is a complex composed of three subunits: a gamma subunit, a flavoprotein subunit, and a cytochrome c subunit. nih.gov The purified enzyme from this strain showed optimal activity at a pH of 6.0 and a temperature of 35 °C. nih.gov In Klebsiella pneumoniae, the deletion of the gad gene, which encodes for gluconate dehydrogenase, leads to the accumulation of gluconic acid, confirming its role in the subsequent oxidation step. nih.gov
The activities of glucose dehydrogenase and gluconate dehydrogenase are dependent on specific cofactors.
Pyrroloquinoline quinone (PQQ) : PQQ is a crucial cofactor for the membrane-bound glucose dehydrogenases found in many Gram-negative bacteria that perform direct oxidation of glucose in the periplasm. mdpi.comnih.gov This quinone cofactor is essential for the catalytic activity of these enzymes.
Nicotinamide adenine dinucleotide (NAD(P)+) : In the alternative cytoplasmic pathways, glucose dehydrogenase and gluconate 2-dehydrogenase (also known as 2-ketogluconate reductase) are often dependent on NAD(P)+ or NADP+ as cofactors. nih.govwikipedia.org These soluble enzymes utilize the reducing power of NAD(P)H for their catalytic reactions.
Flavin : Flavin adenine dinucleotide (FAD) is a common prosthetic group for membrane-bound gluconate dehydrogenases. nih.govnih.gov The flavoprotein subunit of the GADH complex contains a putative FAD-binding motif. nih.gov These flavin-dependent dehydrogenases transfer electrons to the respiratory chain. nih.gov
Interactive Data Table: Enzymes and Cofactors in this compound Biosynthesis
| Enzyme | Function | Typical Location | Cofactor(s) |
|---|---|---|---|
| Glucose Dehydrogenase (GDH) | D-glucose → D-gluconic acid | Periplasmic membrane | PQQ |
| Gluconate Dehydrogenase (GADH) | D-gluconic acid → this compound | Periplasmic membrane | FAD |
| Glucose Dehydrogenase (soluble) | D-glucose → D-gluconic acid | Cytoplasm | NADP+ |
| Gluconate 2-Dehydrogenase (2-ketogluconate reductase) | D-gluconic acid ⇌ this compound | Cytoplasm | NAD(P)+/NADP+ |
Kinetic Studies and Inhibition Mechanisms of Biosynthetic Enzymes
The primary enzyme responsible for the synthesis of this compound is gluconate 2-dehydrogenase . This enzyme catalyzes the oxidation of D-gluconate to 2-dehydro-D-gluconate. Kinetic studies of this enzyme from various microbial sources have provided insights into its catalytic efficiency and substrate affinity.
For instance, a membrane-bound gluconate dehydrogenase (mGADH) from the industrial 2-keto-D-gluconic acid producing strain Pseudomonas plecoglossicida JUIM01 has been purified and characterized. This FAD-dependent enzyme exhibited a specific activity of 90.71 U/mg. The kinetic parameters for its substrate, calcium D-gluconate, were determined to be a Km of 0.631 mM and a Vmax of 0.734 mM/min nih.gov. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.
While detailed inhibition studies specifically on gluconate 2-dehydrogenase by its product, this compound, are not extensively documented in the available literature, product inhibition is a common regulatory mechanism for dehydrogenase enzymes. In related metabolic pathways, such as the production of 2-keto-d-gluconic acid, both substrate and product inhibition have been noted as significant concerns in fermentation processes nih.gov. This suggests that the accumulation of this compound could potentially inhibit the activity of gluconate 2-dehydrogenase, thereby regulating its own synthesis.
Kinetic data for a selection of dehydrogenases involved in related metabolic pathways are presented below to provide a comparative context.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol/min/mg or mM/min) |
|---|---|---|---|---|
| Gluconate 2-dehydrogenase (mGADH) | Pseudomonas plecoglossicida | Calcium D-gluconate | 0.631 | 0.734 mM/min |
| D-glucose dehydrogenase (GlcDH) | Arthrobacter globiformis | D-glucose | 0.21 | Not specified |
| D-glucose dehydrogenase (GlcDH) | Arthrobacter globiformis | D-xylose | 0.34 | Not specified |
| D-glucose dehydrogenase (GlcDH) | Arthrobacter globiformis | D-galactose | 0.46 | Not specified |
| D-glucose dehydrogenase (GlcDH) | Arthrobacter globiformis | Maltose | 0.59 | Not specified |
Dehydrogluconokinase Activity and Associated Phosphorylation Events
Following its synthesis, this compound can be phosphorylated by the enzyme dehydrogluconokinase . This kinase-mediated transfer of a phosphate group from ATP is a critical activation step, preparing the molecule for subsequent catabolic reactions.
While specific studies on dehydrogluconokinase acting on 2-dehydro-D-gluconate are limited, the activity of similar kinases on related sugar acids provides a model for this process. For example, in the Entner-Doudoroff pathway, 2-keto-3-deoxygluconate (B102576) (KDG) is phosphorylated by KDG kinase nih.govfrontiersin.org. This phosphorylation is essential for the subsequent cleavage of the molecule.
Bacterial sugar kinases can sometimes exhibit broad substrate specificity, a phenomenon known as substrate ambiguity nih.govwisc.edu. This suggests that a kinase primarily responsible for phosphorylating another sugar acid might also act on this compound, albeit with potentially lower efficiency. The phosphorylation event introduces a negatively charged phosphate group, which serves to trap the intermediate within the cell and provides a recognition site for the next enzyme in the catabolic pathway.
Catabolic Pathways of this compound
The breakdown of this compound allows organisms to utilize it as a carbon and energy source by funneling its degradation products into central metabolic pathways.
Enzymatic Breakdown Processes
The catabolism of this compound is believed to proceed through a phosphorylated intermediate. Following the action of dehydrogluconokinase, the resulting 6-phospho-2-dehydro-D-gluconate is a substrate for an aldolase (B8822740).
Specifically, the enzyme 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase) is known to catalyze the cleavage of 2-dehydro-3-deoxy-D-gluconate 6-phosphate into two key metabolic intermediates: pyruvate (B1213749) and D-glyceraldehyde 3-phosphate wikipedia.org. This reaction is a crucial step in the Entner-Doudoroff pathway, a metabolic route for glucose catabolism found in many bacteria wikipedia.org. The mechanism of KDPG aldolase involves a retro-aldol cleavage, facilitated by key amino acid residues in the enzyme's active site wikipedia.org.
Integration with Central Carbon Metabolism (e.g., Pentose Phosphate Pathway, Citric Acid Cycle)
The products of the enzymatic breakdown of this compound, pyruvate and D-glyceraldehyde 3-phosphate, are central metabolites that can readily enter established energy-yielding pathways.
Integration with the Pentose Phosphate Pathway (PPP):
D-glyceraldehyde 3-phosphate is a direct intermediate of the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of precursors for nucleotide biosynthesis mdpi.com. The entry of glyceraldehyde 3-phosphate into the PPP allows for the interconversion of various sugar phosphates, contributing to the metabolic flexibility of the cell. KDPG aldolase, the enzyme responsible for generating glyceraldehyde 3-phosphate from the phosphorylated derivative of this compound, is recognized as participating in the pentose phosphate pathway .
Integration with the Citric Acid Cycle (TCA Cycle):
Pyruvate, the other product of the aldolase reaction, serves as a primary link between glycolysis and the citric acid cycle. In the mitochondrial matrix (in eukaryotes) or the cytoplasm (in prokaryotes), pyruvate is oxidatively decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA . Acetyl-CoA then enters the citric acid cycle by condensing with oxaloacetate to form citrate (B86180) nih.gov. The subsequent series of reactions in the TCA cycle results in the complete oxidation of the acetyl group to carbon dioxide, with the concomitant generation of reducing equivalents (NADH and FADH2) and ATP (or GTP) mdpi.com. The reducing equivalents are subsequently used in the electron transport chain to generate a significant amount of ATP through oxidative phosphorylation.
Genetic and Metabolic Engineering for 2 Dehydro D Gluconic Acid Research
Gene Overexpression Strategies for Enhanced Biosynthesis
A primary strategy to boost 2KGA production is the overexpression of genes encoding the enzymes directly involved in its synthesis. The conversion of D-gluconic acid to 2KGA is catalyzed by the membrane-bound gluconate-2-dehydrogenase (GA2DH). nih.gov Therefore, the gene encoding this enzyme (ga2dh) is a common target for overexpression.
In one study, the ga2dh gene was overexpressed in Gluconobacter oxydans DSM2003 using different promoters. nih.gov The recombinant strain G. oxydans_tufB_ga2dh, which used a strong promoter (PtufB), demonstrated a nearly twofold increase in the specific productivity of 2KGA from gluconic acid compared to the control strain. nih.govd-nb.info Under optimized conditions with resting cells, this engineered strain converted 270 g/L of glucose into 321 g/L of 2KGA in 18 hours, achieving a high productivity of 17.83 g/L/h and a yield of 99.1%. nih.govresearchgate.net When fed with gluconic acid, the strain produced 453.3 g/L of 2KGA from 480 g/L of gluconic acid, with a productivity of 10.07 g/L/h. nih.gov
| Strain | Overexpressed Gene | Promoter | Substrate | Titer (g/L) | Productivity (g/L/h) | Yield (%) | Reference |
| G. oxydans_tufB_ga2dh | ga2dh | PtufB | Glucose (270 g/L) | 321 | 17.83 | 99.1 | nih.gov, researchgate.net |
| G. oxydans_tufB_ga2dh | ga2dh | PtufB | Gluconic Acid (480 g/L) | 453.3 | 10.07 | 95.3 | nih.gov |
| G. oxydans_pBBR1MCS5 (Control) | - | - | Gluconic Acid (320 g/L) | 307 | 6.02 | N/A | d-nb.info |
| G. oxydans_tufB_ga2dh | ga2dh | PtufB | Gluconic Acid (320 g/L) | 319 | 12.76 | N/A | d-nb.info |
Genetic Knockout Approaches to Mitigate Byproduct Formation (e.g., 5-keto-D-gluconic acid)
To channel the metabolic flux exclusively towards 2KGA, researchers employ gene knockout strategies to eliminate competing pathways. This involves deleting the gene that encodes the enzyme responsible for the primary byproduct. In Gluconobacter japonicus, the gene for gluconate-5-dehydrogenase (ga5dh-1) was knocked out to reduce the formation of 5KGA, the main byproduct during 2KGA production. researchgate.netnih.gov This knockout led to a 63.52% decrease in 5KGA accumulation. researchgate.net
Combining gene knockout with overexpression strategies has proven to be highly effective. In one such study, a metabolically engineered strain of G. japonicus was created by knocking out the ga5dh-1 gene and simultaneously overexpressing the ga2dh-A gene (encoding gluconate-2-dehydrogenase). researchgate.netnih.gov This dual-engineered strain, G. japonicus-Δga5dh-1-ga2dh-A, showed a 63.81% increase in the 2KGA titer in shake flask experiments. researchgate.netnih.gov Using a fed-batch fermentation process, this strain achieved a final 2KGA concentration of 235.3 g/L with a glucose conversion rate of 91.1%. researchgate.net This integrated approach demonstrates that blocking competing pathways is a critical step for optimizing the selective production of 2KGA. nih.gov
| Strain | Genetic Modification | Effect on Production | Reference |
| Gluconobacter japonicus | Knockout of ga5dh-1 (gluconate-5-dehydrogenase) | Reduced 5KGA accumulation by 63.52%. | researchgate.net |
| Gluconobacter japonicus | Knockout of ga5dh-1 and Overexpression of ga2dh-A (gluconate-2-dehydrogenase) | Increased 2KGA titer by 63.81%; achieved 235.3 g/L 2KGA in fed-batch culture. | researchgate.net, nih.gov |
| Gluconobacter oxydans MF1 | Inactivation of membrane-bound gluconate-2-dehydrogenase | Formation of the undesired 2KGA was absent, leading to high accumulation of 5KGA. | nih.gov |
Transcriptional and Translational Regulation of Biosynthetic Operons (e.g., kgu operon)
Understanding the native regulatory networks that control the metabolism of 2KGA is essential for designing advanced metabolic engineering strategies. In many Pseudomonas species, which are industrial 2KGA producers, the genes involved in 2KGA catabolism (utilization) are organized into the 2-ketogluconate utilization (kgu) operon. mdpi.comnih.gov This operon typically includes genes such as kguE (epimerase), kguK (2-ketogluconate kinase), kguT (2-ketogluconate transporter), and kguD (2-keto-6-phosphogluconate reductase). mdpi.comnih.gov These genes allow the cell to transport 2KGA from the periplasm into the cytoplasm and metabolize it further, which is undesirable when high accumulation of the product is the goal. mdpi.com
The transcription of the kgu operon is often negatively regulated by a transcriptional repressor. In Pseudomonas plecoglossicida, the LacI-family regulator PtxS acts as a repressor for the kgu operon. mdpi.comresearchgate.net PtxS binds to a specific 14 bp palindromic sequence (5′-TGAAACCGGTTTCA-3′) located in the promoter region of the operon. mdpi.comnih.gov This binding site overlaps with the transcription start site, physically hindering RNA polymerase from initiating transcription and thus repressing the expression of the catabolic genes. mdpi.comresearchgate.net
Interestingly, 2KGA itself acts as an effector molecule. mdpi.com When 2KGA is present, it binds to the PtxS repressor, causing a conformational change that leads to the dissociation of PtxS from the DNA. mdpi.com This relieves the repression and allows the transcription of the kgu operon, enabling the cell to metabolize the accumulated 2KGA. mdpi.com This regulatory mechanism is a form of carbon catabolite repression, where the cell prioritizes the use of a preferred carbon source like glucose and only activates the machinery to use other sources like 2KGA when the primary source is depleted. mdpi.com Knowledge of this regulation allows for strategies, such as knocking out key genes in the kgu operon (like kguE) or manipulating regulators like PtxS, to prevent the consumption of 2KGA and thereby increase its final titer. mdpi.commdpi.com
Development of Recombinant Microbial Strains for Optimized Bioproduction Studies
The development of optimized microbial strains for 2KGA production often involves a combination of the genetic strategies discussed above. The goal is to create a robust cellular factory that efficiently converts a low-cost substrate, like glucose, into 2KGA with high yield, titer, and productivity, while minimizing byproducts and subsequent product degradation.
Pseudomonas and Gluconobacter are the most extensively studied and engineered genera for 2KGA production. nih.gov However, industrial fermentation with Pseudomonas can be susceptible to phage contamination. nih.gov This has driven research into alternative hosts like Gluconobacter, which exhibit high resistance to acidic conditions and hypertonicity. nih.gov
Examples of successfully engineered strains include:
Gluconobacter oxydans_tufB_ga2dh : This strain was developed by overexpressing the ga2dh gene under the control of a strong promoter, leading to significantly enhanced 2KGA productivity from both glucose and gluconic acid. nih.govresearchgate.net
Gluconobacter japonicus-Δga5dh-1-ga2dh-A : This strain combines the knockout of a competing pathway (ga5dh-1) with the overexpression of the target biosynthetic gene (ga2dh-A), resulting in high-titer, selective production of 2KGA. researchgate.net
Pseudomonas plecoglossicida mutants : Research on this industrial producer has focused on understanding and manipulating its native metabolic pathways. Knocking out the edd gene (encoding 6-phosphogluconate dehydratase) in the Entner–Doudoroff pathway was shown to negatively affect cell growth on 2KGA, thereby increasing its final accumulation by 8%. mdpi.comresearchgate.net
Serratia marcescens : This bacterium is also a natural producer of 2KGA. oup.comresearchgate.net A mutant strain, S. marcescens SDSPY-136, was developed through mutation and screening, which could produce 104.6 g/L of 2KGA from 110 g/L of glucose, demonstrating its potential for industrial application. nih.gov
Biotechnological Production Methodologies and Process Optimization in Research
Fermentation Strategies for 2-Dehydro-D-gluconic Acid Accumulation
Various fermentation strategies have been explored to maximize the production of this compound, each with distinct advantages and applications in a research context.
Batch and fed-batch fermentation are common methods investigated for this compound production. In batch fermentation, all nutrients are provided at the beginning of the process. For instance, research on Gluconobacter oxydans has demonstrated the conversion of D-glucose to D-gluconic acid, which is then oxidized to 2-keto-D-gluconic acid. frontiersin.org One study using Arthrobacter globiformis in a 5-L fermenter with an initial dextrose monohydrate concentration of 180 g/L achieved a 2-keto-D-gluconic acid titer of 159.05 g/L in 24 hours. nih.gov
Fed-batch strategies, which involve the controlled addition of substrates during the fermentation, have been shown to achieve higher product concentrations by mitigating substrate inhibition. Research using a metabolically engineered Gluconobacter japonicus in a fed-batch culture resulted in a 2-keto-D-gluconic acid concentration of 235.3 g/L. researchgate.netnih.gov Similarly, a fed-batch process with Pseudomonas plecoglossicida yielded 205.67 g/L of 2-keto-D-gluconic acid with a productivity of 6.86 g/L/h. mdpi.com In another study with Klebsiella pneumoniae, continuous feeding of glucose up to 180 g/L resulted in 95 to 100% yields of 2-ketogluconic acid within 24 hours. ebi.ac.uk
Interactive Data Table: Batch and Fed-Batch Fermentation of this compound
| Microorganism | Fermentation Mode | Substrate | Product Titer (g/L) | Productivity (g/L/h) | Molar Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Arthrobacter globiformis JUIM02 | Batch | Dextrose Monohydrate (180 g/L) | 159.05 | 6.63 | 90.18% | nih.gov |
| Gluconobacter japonicus (engineered) | Fed-Batch | Glucose (total 240 g/L) | 235.3 | 2.67 | 91.1% | researchgate.netnih.gov |
| Pseudomonas plecoglossicida JUIM01 | Fed-Batch | Glucose | 205.67 | 6.86 | 0.953 g/g | mdpi.com |
| Klebsiella pneumoniae | Fed-Batch | Glucose (total 180 g/L) | - | - | 95-100% | ebi.ac.uk |
| Gluconobacter oxydans (engineered) | Batch Biotransformation | Glucose (270 g/L) | 321 | 17.83 | 99.1% | nih.govnih.gov |
Continuous bioconversion systems offer the potential for long-term, stable production of this compound. Research in this area has included the use of immobilized cells to enhance operational stability. For example, immobilized Pseudomonas aeruginosa cells have been used for the continuous production of 2-keto-D-gluconic acid from cassava-derived glucose, achieving a molar yield of 94%. d-nb.info Another study on Pseudomonas fluorescens in a continuous process reported a 2-keto-D-gluconic acid concentration of 135.92 g/L with an average volumetric productivity of 8.83 g/(L⋅h). frontiersin.org
Two-stage fermentation strategies have been developed to address the often conflicting optimal conditions for microbial growth and product formation. This is particularly relevant for this compound production by strains like Klebsiella pneumoniae, where cell growth is favored at a neutral pH, while product accumulation is optimal under acidic conditions. ebi.ac.ukjmb.or.krjmb.or.kr
In a typical two-stage process, the first stage is dedicated to achieving high cell density under optimal growth conditions (e.g., neutral pH). ebi.ac.ukjmb.or.krjmb.or.kr Subsequently, the culture conditions are shifted in the second stage to those that favor product formation (e.g., acidic pH). ebi.ac.ukjmb.or.krjmb.or.kr This approach has been shown to significantly increase productivity. For instance, a two-stage fermentation with Klebsiella pneumoniae produced 186 g/L of 2-ketogluconic acid in 26 hours with a conversion ratio of 0.98 mol/mol. ebi.ac.ukjmb.or.kr Similarly, a two-stage semi-continuous fermentation using Pseudomonas plecoglossicida and rice starch hydrolyzate demonstrated high efficiency and yield. nih.gov
Bioreactor Design and Operational Parameters for Research Scale (e.g., pH, aeration, agitation, temperature)
The design and operation of bioreactors are critical for successful this compound production at the research scale. Key parameters that are frequently optimized include pH, aeration, agitation, and temperature.
pH: The pH of the culture medium has a profound effect on both enzyme activity and cell physiology. For Klebsiella pneumoniae, 2-ketogluconic acid accumulation occurs under acidic conditions, though this can inhibit cell growth. ebi.ac.ukjmb.or.kr The optimal pH for the enzymes glucose dehydrogenase and gluconate dehydrogenase in this organism has been shown to align with the optimal culture pH for production. ebi.ac.uk In studies with Pseudomonas plecoglossicida, the optimal pH for the activity of membrane-bound gluconate dehydrogenase was found to be 6.0. nih.gov
Aeration and Agitation: Adequate oxygen supply is crucial for the oxidative conversion of glucose. Aeration rates and agitation speeds are controlled to ensure sufficient dissolved oxygen levels. For example, in a study with Gluconobacter oxydans, providing sufficient oxygen during biotransformation was key to achieving high product titers. nih.govd-nb.info In some fermentations, the dissolved oxygen level is used to trigger fed-batch feeding strategies. jmb.or.kr
Temperature: Temperature affects enzyme stability and reaction rates. The optimal temperature for 2-keto-D-gluconic acid production is species-dependent. For instance, research with Pseudomonas plecoglossicida identified an optimal temperature of 35°C for its gluconate dehydrogenase. nih.gov
Interactive Data Table: Optimal Bioreactor Parameters for this compound Production
| Microorganism | Parameter | Optimal Value | Outcome | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae | pH (Production Stage) | 5.0 - 5.2 | Highest conversion ratio | jmb.or.kr |
| Klebsiella pneumoniae | Temperature | - | Optimized for fed-batch | ebi.ac.uk |
| Pseudomonas plecoglossicida JUIM01 | pH (Enzyme Activity) | 6.0 | Optimal for FAD-mGADH | nih.gov |
| Pseudomonas plecoglossicida JUIM01 | Temperature (Enzyme Activity) | 35 °C | Optimal for FAD-mGADH | nih.gov |
| Gluconobacter oxydans (engineered) | Aeration | Sufficient supply | 453.3 g/L 2KGA from GA | nih.govd-nb.info |
| Gluconobacter oxydans (engineered) | Agitation Speed | 600 rpm | 319 g/L 2KGA from GA | d-nb.info |
Substrate Utilization and Carbon Source Impact in Research Fermentations
Glucose is the most common carbon source used for this compound production. frontiersin.orgnih.gov The metabolic pathway in organisms like Gluconobacter and Pseudomonas involves the oxidation of D-glucose to D-gluconic acid, which is then further oxidized to this compound. frontiersin.orgnih.gov
Research has also explored the use of less refined and more economical carbon sources. For example, corn starch hydrolysate and rice starch hydrolysate have been successfully used as substrates for 2-keto-D-gluconic acid production by Pseudomonas fluorescens and Pseudomonas plecoglossicida, respectively. nih.govresearchgate.net The ability to utilize these alternative substrates is crucial for improving the economic viability of the production process. However, high initial substrate concentrations can lead to inhibition, a challenge often addressed through fed-batch or continuous fermentation strategies. frontiersin.orgd-nb.info
Challenges in Biotechnological Production and Research-Oriented Solutions
Several challenges impede the efficient biotechnological production of this compound. These include substrate and product inhibition, the formation of byproducts, and process stability. nih.govd-nb.info
Substrate and Product Inhibition: High concentrations of glucose or the product, this compound, can inhibit microbial growth and enzyme activity. d-nb.info Research-oriented solutions include the development of fed-batch and continuous fermentation processes to maintain substrate and product concentrations within a tolerable range. ebi.ac.ukd-nb.info
Byproduct Formation: The formation of unwanted byproducts, such as 5-keto-D-gluconic acid (5KGA) and 2,5-diketo-D-gluconic acid, can reduce the yield and purity of this compound, complicating downstream processing. researchgate.netnih.gov Metabolic engineering approaches are a key research focus to address this. For example, in Gluconobacter japonicus, the gene encoding gluconate-5-dehydrogenase was knocked out to reduce the formation of 5KGA, while the gene for gluconate-2-dehydrogenase was overexpressed to enhance the production of this compound. researchgate.netfrontiersin.org
Phage Contamination: In industrial settings, phage contamination can be a significant problem, particularly when using strains like Pseudomonas fluorescens. researchgate.net The use of alternative, more robust strains like Gluconobacter species, which exhibit high resistance to hypertonicity and acidic conditions, is being explored as a solution. researchgate.net
Mitigation of Substrate and Product Inhibition
The microbial fermentation of this compound (2-KGA) is often hampered by both substrate and product inhibition, which can limit productivity and final product concentration. d-nb.inforesearchgate.net High concentrations of the substrate, typically glucose or gluconic acid (GA), can be toxic to the microbial cells, while the accumulation of the acidic product, 2-KGA, lowers the pH and creates an inhibitory environment. ebi.ac.uk
To overcome these limitations, various process strategies have been developed. Fed-batch, semi-continuous, and continuous fermentation systems are employed to maintain substrate and product concentrations within a range that is non-inhibitory to the microorganisms. frontiersin.orgmdpi.com For instance, in the production of 2-KGA by Klebsiella pneumoniae, a two-stage fermentation strategy was successful. The first stage was optimized for cell growth at a neutral pH, and the second stage was switched to acidic conditions to favor 2-KGA accumulation, overcoming the mismatch between optimal conditions for growth and production. ebi.ac.uk This approach yielded 186 g/L of 2-KGA. ebi.ac.uk
Another effective strategy involves the use of resting cells, which separates the growth phase from the production phase. This method allows for biotransformation at very high substrate concentrations. d-nb.inforesearchgate.net Research has demonstrated that by using resting cells of an engineered Gluconobacter oxydans strain, it was possible to convert high concentrations of glucose (270 g/L) and gluconic acid (480 g/L) into 2-KGA. d-nb.inforesearchgate.net This was partly achieved by overexpressing the gene ga2dh, which encodes the membrane-bound gluconate-2-dehydrogenase (GA2DH), the key enzyme in the conversion of gluconic acid to 2-KGA. d-nb.inforesearchgate.net This genetic modification nearly doubled the specific productivity compared to the control strain. d-nb.info
The table below summarizes research findings on mitigating inhibition in 2-KGA production.
Table 1: Strategies to Mitigate Substrate and Product Inhibition in 2-KGA Production| Microorganism | Strategy | Substrate & Initial Conc. | Product Titer (g/L) | Productivity (g/L/h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Gluconobacter oxydans_tufB_ga2dh | Resting cells, ga2dh overexpression | Gluconic Acid (480 g/L) | 453.3 | 10.07 | 95.3 | d-nb.inforesearchgate.net |
| Gluconobacter oxydans_tufB_ga2dh | Resting cells, ga2dh overexpression | Glucose (270 g/L) | 321 | 17.83 | 99.1 | d-nb.inforesearchgate.net |
| Klebsiella pneumoniae | Two-stage pH control fermentation | Glucose (fed-batch) | 186 | 7.15 | 98 (mol/mol) | ebi.ac.uk |
| Pseudomonas plecoglossicida JUIM01 | Two-stage semi-continuous fermentation | Rice Starch Hydrolyzate (glucose) | 81.34 | 8.56 | 102.6 (g/g) | frontiersin.org |
Strategies for Managing Byproduct Accumulation (e.g., 2,5-diketo-D-gluconic acid)
In the biotechnological production of this compound, the formation of undesired byproducts is a significant challenge that can reduce the final yield and complicate downstream processing. In microorganisms like Gluconobacter oxydans, glucose is oxidized to gluconic acid, which can then be further oxidized to either 2-KGA or other keto-gluconic acids, such as 5-keto-D-gluconic acid (5-KGA). nih.govfrontiersin.org Furthermore, 2-KGA itself can be a substrate for further oxidation, leading to the accumulation of 2,5-diketo-D-gluconic acid (2,5-DKG). asm.orgfrontiersin.org
Metabolic engineering provides powerful tools to channel the metabolic flux towards the desired product, 2-KGA, while minimizing byproduct formation. A common strategy is the targeted inactivation of genes responsible for competing pathways. For example, to enhance 2-KGA production in Gluconobacter japonicus, the gene encoding gluconate-5-dehydrogenase, which leads to the formation of 5-KGA, was knocked out. frontiersin.org This was combined with the overexpression of gluconate-2-dehydrogenase, the enzyme that produces 2-KGA. This dual approach increased the 2-KGA titer by 63.81% in shake flask experiments. frontiersin.org Similarly, to improve 5-KGA production, a mutant of G. oxydans was created by inactivating the membrane-bound gluconate-2-dehydrogenase complex, which successfully eliminated the formation of the undesired 2-KGA. nih.gov
Process optimization is also crucial for managing byproducts. The accumulation of 2,5-DKG can lead to non-enzymatic browning of the fermentation broth, resulting in product loss. nih.govresearchgate.netnih.gov Studies have shown that shortening the fermentation time by optimizing factors like the initial glucose concentration can accelerate strain growth and reduce the degradation of 2,5-DKG. nih.govresearchgate.net Using a fed-batch strategy where glucose is added intermittently, the production of 2,5-DKG by G. oxydans ATCC 9937 was increased by over 139% compared to a batch process, reaching 50.9 g/L in 48 hours. nih.govresearchgate.netnih.gov
The table below details various strategies employed to manage byproduct accumulation.
Table 2: Strategies for Managing Byproduct Accumulation in 2-KGA Production| Microorganism | Strategy | Target Byproduct(s) | Outcome | Reference(s) |
|---|---|---|---|---|
| Gluconobacter japonicus CGMCC 1.49 | Knockout of ga5dh (gluconate-5-dehydrogenase), Overexpression of gluconate-2-dehydrogenase | 5-keto-D-gluconic acid (5-KGA), D-gluconic acid (D-GA) | Increased 2-KGA titre by 63.81%; Final titre of 235.3 g/L with complete conversion of byproducts in fed-batch culture. | frontiersin.orgresearchgate.net |
| Gluconobacter oxydans ATCC 9937 | Fed-batch fermentation, optimized initial glucose concentration | 2,5-diketo-D-gluconic acid (2,5-DKG) degradation products (browning) | Reduced fermentation time to 48h; Increased 2,5-DKG production to 50.9 g/L (139% higher than control). | nih.govresearchgate.netnih.gov |
| Gluconobacter oxydans MF1 | Inactivation of membrane-bound gluconate-2-dehydrogenase | 2-keto-D-gluconic acid (2-KGA) | Eliminated 2-KGA formation, increasing yield of 5-KGA to 84% from available glucose. | nih.gov |
Addressing Microbial Contamination in Fermentation Systems (e.g., phage contamination)
Maintaining aseptic conditions is critical in industrial fermentation, as microbial contamination can lead to disastrous consequences, including loss of productivity, degradation of the final product, and displacement of the production organism. alagappauniversity.ac.in In the context of this compound production, a particularly persistent threat is bacteriophage (phage) contamination, especially when using Pseudomonas species. researchgate.net
Phage infections are a constant problem in the industrial-scale production of 2-KGA that utilizes Pseudomonas fluorescens. researchgate.net These viral attacks can lead to the lysis of the bacterial culture, which halts or severely reduces the fermentation process, lowers the yield of 2-KGA, and can result in the complete loss of the batch. alagappauniversity.ac.innih.gov The conventional response to a phage-infected fermentation broth is to discard it after chemical treatment, as effective methods for salvaging the batch have been lacking. nih.gov
The selection of a production strain that is less susceptible to phage infection is another key strategy. Gluconobacter species are considered promising for 2-KGA production in part due to their impressive resistance to phage contamination compared to Pseudomonas. researchgate.net
The table below presents data on the impact of phage contamination and the effectiveness of a remedial action.
Table 3: Impact of Phage KSL-1 Contamination and Remedial Action in 2-KGA Fermentation by P. fluorescens K1005| Fermentation Condition | Fermentation Time (h) | Final 2-KGA Conc. (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference(s) |
|---|---|---|---|---|---|
| Normal (No Phage) | - | - | >2.11 | >0.94 | nih.gov |
| Phage Infection at 0h | 96 | 144.98 | 1.51 | 0.81 | nih.gov |
| Phage Infection at 8h | 80 | - | 2.11 | 0.94 | nih.gov |
| Phage Infection at 0h + Seed Culture Feeding at 20h | 80 | 159.89 | 2.00 | 0.89 | nih.gov |
Advanced Analytical Methodologies for 2 Dehydro D Gluconic Acid Research
Chromatographic Techniques for Quantitative Analysis in Research
Chromatography is a cornerstone for the separation and quantification of organic acids, including 2-dehydro-D-gluconic acid and its precursors, from fermentation broths and other biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized techniques, each offering distinct advantages.
Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)
Ion chromatography, particularly high-performance anion-exchange chromatography (HPAE), coupled with pulsed amperometric detection (PAD), is a powerful technique for analyzing carbohydrates and their derivatives without the need for derivatization. thermofisher.com HPAE-PAD allows for the direct measurement of weakly acidic compounds like sugar acids with high sensitivity and selectivity. thermofisher.comlcms.cz At high pH, these molecules are ionized and can be separated on an anion-exchange column. thermofisher.com The separated analytes are then detected electrochemically as they are oxidized at the surface of a gold electrode. thermofisher.com The detector response is a current proportional to the analyte's concentration. thermofisher.com
While specific applications for this compound are not extensively detailed, methods developed for its precursor, D-gluconic acid, demonstrate the capability of the technique. A study on D-gluconic acid in wine established an HPLC-PAD method using an anion exchange column and an isocratic mobile phase of sodium hydroxide. researchgate.net This approach provides a framework for the analysis of closely related sugar acids.
Below is a table summarizing the conditions and performance of an HPLC-PAD method for D-gluconic acid, which is adaptable for this compound analysis. researchgate.net
| Parameter | Value |
| Column | Anion exchange with gold electrode cell |
| Mobile Phase | Sodium Hydroxide (NaOH) solution |
| Flow Rate | 1.5 mL/min |
| Detection | Pulsed Amperometric Detection (PAD) |
| Linearity Range | Up to 500 mg/L |
| Limit of Quantification (LOQ) | 2.0 mg/L |
| Precision (RSD%) | < 2.5% in typical concentration ranges |
Table 1: Summary of HPLC-PAD method parameters for D-gluconic acid analysis. researchgate.net
Gas Chromatography of Chemically Modified Derivatives
Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. libretexts.org Nonvolatile compounds like this compound must be chemically modified into volatile derivatives prior to analysis. libretexts.orgnih.gov Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov
A GC-mass spectrometry (MS) method was developed for the determination of related compounds, glucuronolactone (B27817) and glucuronic acid, in beverages. nih.gov This method involves a pre-column derivatization step using a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to silylate the analytes, making them suitable for GC-MS analysis. nih.gov Such a procedure is directly relevant for the analysis of this compound in research settings.
The key aspects of this derivatization and analysis method are presented in the table below. nih.gov
| Step | Description |
| Analyte Class | Organic acids (e.g., Glucuronic Acid) |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) |
| Purpose of Derivatization | To create volatile trimethylsilyl (TMS) derivatives of the nonvolatile acid. |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Pretreatment | No extraction or filtration required prior to derivatization. |
Table 2: Gas chromatography approach for analyzing chemically modified organic acid derivatives. nih.gov
Enzymatic Assays for Specific Detection and Quantification
Enzymatic assays offer high specificity for the detection and quantification of target molecules in complex mixtures, often with minimal sample preparation. nih.govr-biopharm.com For research involving this compound, enzymatic assays targeting its direct precursor, D-gluconic acid, are frequently employed. nih.gov These assays are based on the activity of specific enzymes that catalyze reactions involving D-gluconic acid.
Commercially available kits, such as those from Megazyme, provide a standardized method for this quantification. nih.gov The principle of these assays involves a series of coupled enzymatic reactions. First, gluconate kinase catalyzes the phosphorylation of D-gluconate to D-gluconate-6-phosphate. nih.gov Then, 6-phosphogluconate dehydrogenase oxidizes D-gluconate-6-phosphate, which is coupled to the reduction of a cofactor like NADP+ to NADPH. nih.gov The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial amount of D-gluconic acid in the sample. nih.govmegazyme.com
The principles of a typical enzymatic assay for D-gluconic acid are summarized below.
| Component / Step | Role / Reaction |
| Target Analyte | D-Gluconic Acid |
| Enzyme 1 | Gluconate Kinase (GK) |
| Reaction 1 | D-gluconic acid + ATP → D-gluconate-6-phosphate + ADP nih.gov |
| Enzyme 2 | 6-Phosphogluconate Dehydrogenase |
| Reaction 2 | D-gluconate-6-phosphate + NADP+ → Ribulose-5-phosphate + NADPH + CO₂ nih.gov |
| Detection Method | Spectrophotometry (Absorbance at 340 nm) |
| Signal Response | Increase in absorbance due to NADPH formation megazyme.com |
| Application | Quantifying D-gluconic acid in biological cultures, fermentation broths, and food products. megazyme.com |
Table 3: Principle of the enzymatic assay for D-gluconic acid quantification. nih.govmegazyme.com
Metabolite Profiling and Flux Analysis in Biosynthetic Systems
To understand the production of this compound within a living organism, researchers turn to metabolite profiling and metabolic flux analysis (MFA). tudelft.nlnih.gov MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell's biochemical network. nih.gov This approach provides a snapshot of the cellular metabolic state and can reveal how metabolic pathways are regulated to produce specific compounds. tudelft.nl
The methodology often involves growing microorganisms on a substrate labeled with stable isotopes, such as 13C-glucose. researchgate.net As the labeled substrate is metabolized, the 13C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns in these metabolites (often protein-bound amino acids) using techniques like GC-MS or LC-MS, researchers can mathematically deduce the fluxes through the central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle. tudelft.nlresearchgate.net
This type of analysis is crucial for metabolic engineering, as it can identify bottlenecks in production pathways and suggest genetic targets for modification to enhance the yield of desired products like this compound. For example, studies in Pseudomonas putida have used MFA to show how carbon flux is redistributed between intracellular pathways and the periplasmic oxidation of glucose to gluconate, the precursor of this compound, under different environmental conditions. researchgate.net
The following table illustrates how quantitative MFA can reveal the redistribution of glucose uptake into major metabolic outputs, providing insight into the efficiency of precursor supply for this compound.
| Metabolic Output | Percentage of Glucose Uptake (Fe-replete) | Percentage of Glucose Uptake (Fe-limited) |
| Gluconate Secretion | 30.2 ± 0.5% | 40.5 ± 2.0% |
| Biomass Production | 29.5 ± 0.2% | 5.5 ± 0.2% |
| CO₂ Efflux | 37.8 ± 0.7% | 31.0 ± 2.0% |
| Siderophore Secretion | 0.0 ± 0.0% | 20.0 ± 2.0% |
Table 4: Example of metabolic flux redistribution in Pseudomonas putida under different iron conditions, as determined by 13C-metabolic flux analysis. researchgate.net Note: Gluconate is the direct precursor for this compound.
Derivatives and Downstream Synthesis in Research Contexts
2-Dehydro-D-gluconic Acid as an Intermediate for Value-Added Biochemicals
This compound (2-KGA) is a pivotal intermediate in various microbial metabolic pathways, serving as a branching point for the synthesis of several commercially significant biochemicals. Its strategic position in carbohydrate metabolism allows for its conversion into a range of value-added products through enzymatic and chemical processes. Microorganisms, particularly from the genera Gluconobacter and Pseudomonas, are frequently exploited for their natural ability to produce and convert 2-KGA. d-nb.infofrontiersin.org The incomplete oxidation of glucose in these bacteria leads to the accumulation of 2-KGA in the periplasm, making it an accessible substrate for further biotransformations. d-nb.infofrontiersin.orgnih.gov
2-Keto-L-gulonic acid (2-KLG) is a crucial precursor for the industrial synthesis of Vitamin C (ascorbic acid). ontosight.aifrontiersin.org The biotransformation pathway from D-glucose to 2-KLG often involves this compound as a key, albeit indirect, intermediate. The typical route proceeds through the oxidation of D-glucose to D-gluconic acid, which is then oxidized to this compound (2-KGA). Subsequently, 2-KGA is converted to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govresearchgate.net In the final enzymatic step, 2,5-DKG is reduced to 2-KLG by a 2,5-diketo-D-gluconate reductase (DKGR). researchgate.net
This compound is a direct precursor in the production of erythorbic acid (also known as isoascorbic acid), a stereoisomer of ascorbic acid. researchgate.net Erythorbic acid is widely used as a food antioxidant and preservative, and its synthesis from 2-KGA is a well-established industrial process. nih.govnih.gov The production pathway involves the microbial oxidation of D-glucose. Bacteria such as Pseudomonas plecoglossicida and Arthrobacter globiformis are known to efficiently convert glucose into 2-KGA. nih.govnih.gov
The process typically involves two sequential enzymatic reactions catalyzed by membrane-bound enzymes: glucose dehydrogenase converts D-glucose to D-gluconic acid, and gluconate-2-dehydrogenase subsequently oxidizes D-gluconic acid to this compound. d-nb.info The accumulated 2-KGA can then be chemically converted to erythorbic acid. nih.gov Research has focused on optimizing microbial strains and fermentation conditions to maximize the yield and productivity of 2-KGA for this purpose. For example, studies using Arthrobacter globiformis JUIM02 have reported achieving a 2-KGA titer of 159.05 g/L from dextrose in a 24-hour fermentation process. nih.gov Similarly, engineered Gluconobacter oxydans has been shown to convert high concentrations of glucose (270 g/L) to 2-KGA with high productivity (17.83 g/L/h), demonstrating the industrial potential of this biotransformation. d-nb.info
D-Glucose → D-Gluconic Acid (catalyzed by glucose dehydrogenase)
D-Gluconic Acid → this compound (2-KGA) (catalyzed by gluconate-2-dehydrogenase)
2-KGA → 2,5-Diketo-D-gluconic Acid (2,5-DKG) (catalyzed by 2-keto-D-gluconate dehydrogenase)
Research has aimed to improve the efficiency of 2,5-DKG production. In Gluconobacter sphaericus SJF2-1, a 52.4% conversion yield from 5% D-glucose to 2,5-DKG was achieved in flask cultures. nih.gov In this strain, D-gluconate was identified as the primary intermediate, which was then converted to 2,5-DKG, while 2-KGA did not accumulate significantly, indicating its rapid conversion. nih.gov In contrast, studies with Pantoea citrea showed that eliminating central metabolism through cell permeabilization resulted in a higher final conversion of glucose to 2,5-DKG (over 90%), although the process took longer. tennessee.edu
Table 1: Microbial Production of 2,5-Diketo-D-gluconic Acid (2,5-DKG) from D-Glucose
| Microorganism | Production Method | Initial Substrate (D-Glucose) | Final 2,5-DKG Titer | Conversion Yield/Ratio | Reference |
|---|---|---|---|---|---|
| Gluconobacter sphaericus SJF2-1 | Flask Culture | 50 g/L | 26.2 g/L | 52.4% | nih.gov |
| Pantoea citrea | Batch (Viable Cells) | Not specified | Not specified | 73% | tennessee.edu |
| Pantoea citrea | Batch (Permeabilized Cells) | Not specified | Not specified | >90% | tennessee.edu |
| Gluconobacter oxydans ATCC 9937 | Fermentation | 96.6 g/L | 21.3 g/L | 41.4% (from 2-KG) | frontiersin.org |
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical recognized as a sustainable alternative to petroleum-derived terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF). rsc.orgresearchgate.net this compound (2-KGA) has been identified as a viable starting material for synthesizing FDCA precursors. google.com
A patented method describes the chemical dehydration of gluconic acid derivatives, including 2-KGA, to produce FDCA precursors such as 2-formyl-5-furan carboxylic acid (FFCA) or 2-hydroxymethyl-5-furan carboxylic acid (HFCA). google.com This process involves treating 2-KGA with a dehydration catalyst, which can be either acidic or basic, at temperatures ranging from 20°C to 150°C. google.com The resulting precursor molecule can then be oxidized to yield FDCA. This chemo-enzymatic route provides an alternative to pathways starting from fructose (B13574) and avoids the non-selective and costly isomerization of glucose. researchgate.netgoogle.com Another approach involves the dehydration of 5-keto-D-gluconic acid (5-KGA), a related gluconate derivative, which can also be produced through microbial oxidation. rsc.org These pathways showcase the versatility of gluconic acid derivatives like 2-KGA as feedstocks for the biorefinery industry.
Enzymatic and Chemical Conversion Pathways to Advanced Derivatives
The transformation of this compound into more complex or functionalized molecules relies on a combination of specific enzymatic reactions and chemical synthesis steps. These pathways are central to its role as a versatile biochemical intermediate.
Enzymatic conversions are primarily driven by oxidoreductases found in various microorganisms. Key enzymes include:
2-Keto-D-gluconate dehydrogenase (2-KGDH): This membrane-bound enzyme, often found in Gluconobacter species, oxidizes 2-KGA at the C5 position to produce 2,5-diketo-D-gluconic acid (2,5-DKG), a key step towards vitamin C synthesis. frontiersin.orgnih.gov
2,5-Diketo-D-gluconate reductase (DKGR): This enzyme catalyzes the stereospecific reduction of 2,5-DKG to 2-keto-L-gulonic acid (2-KLG), the direct precursor of ascorbic acid. researchgate.net
Chemical conversion pathways are employed to create structures not readily accessible through biological routes. A primary example is the synthesis of furan-based molecules:
Acid-Catalyzed Dehydration: As described for the synthesis of FDCA precursors, 2-KGA can undergo chemical dehydration in the presence of an acid catalyst. google.com This reaction cyclizes the carbon backbone and eliminates water molecules to form a furan (B31954) ring, yielding valuable precursors like FFCA, which can be further oxidized to FDCA. google.com This highlights a powerful chemo-enzymatic strategy: microbial fermentation produces the 2-KGA intermediate, which is then chemically converted to a final, high-value product.
These integrated enzymatic and chemical routes demonstrate the potential of this compound as a platform chemical, bridging biological carbohydrate streams with the synthesis of advanced biopolymers and specialty chemicals.
Broader Biochemical and Ecological Implications in Research
Impact on Microbial Ecologies and Inter-Species Interactions
2-dehydro-D-gluconic acid (2KGA) is a key intermediate in microbial carbohydrate metabolism, particularly for species within the Gluconobacter and Pseudomonas genera. Its production and secretion can significantly influence the surrounding microbial community. The acidification of the environment resulting from the presence of 2KGA and its precursor, gluconic acid, can impact the growth and metabolism of other microorganisms in the rhizosphere, the area of soil directly influenced by plant roots. nih.govebi.ac.uk
Research on Pseudomonas fluorescens CHA0, a bacterium known for its ability to suppress soilborne plant diseases, has revealed a complex interplay between gluconic acid metabolism and the production of antifungal compounds. nih.govresearchgate.net The conversion of gluconic acid to 2-ketogluconate (2KGA) is a critical step in this process. nih.gov Studies have shown that the ability of P. fluorescens CHA0 to acidify its environment is highly dependent on its capacity to produce gluconic acid. nih.govresearchgate.net This alteration of the local pH can create conditions that are more favorable for the producing organism while potentially inhibiting competitors.
Furthermore, the metabolic pathways involving 2KGA are central to the competitive fitness of these bacteria. The enzymes responsible for its production, such as glucose dehydrogenase and gluconate dehydrogenase, are of significant importance for rhizosphere-colonizing bacteria, as glucose is a major component of plant root exudates. nih.govasm.org The metabolism of these sugars into organic acids like 2KGA is a strategy for resource utilization that can shape the composition and dynamics of the microbial community.
Role in Nutrient Cycling and Bioavailability in Environmental Systems (e.g., phosphate (B84403) solubilization)
A significant ecological role of this compound is its involvement in the solubilization of mineral phosphates, a crucial process for nutrient cycling and enhancing the bioavailability of phosphorus for plants and other organisms. uni.lufrontiersin.org Many soil bacteria, often referred to as phosphate-solubilizing bacteria (PSB), secrete organic acids, including 2KGA, to dissolve insoluble forms of phosphate in the soil. frontiersin.orgplos.org
The mechanism of action involves the acidification of the surrounding soil environment and the chelation of cations that are bound to phosphate. nih.gov The production of 2KGA, along with other organic acids like gluconic acid, lowers the pH of the soil, which can lead to the release of soluble phosphate ions. uni.lunih.gov For instance, Pseudomonas cepacia has been shown to produce both gluconic acid and 2-ketogluconic acid during the solubilization of rock phosphate. uni.luuni.lu
Metabolomic analysis of phosphate-solubilizing bacteria has identified 2KGA as a primary organic acid secreted for this purpose. frontiersin.org Studies have demonstrated a direct link between the production of 2KGA and the amount of soluble phosphate released. nih.gov This process is not only vital for the bacteria's own phosphorus acquisition but also has profound implications for plant growth, as it converts a major limiting nutrient into a form that can be readily taken up by plant roots. frontiersin.orgplos.org The ability to solubilize mineral phosphate is a key trait of many plant growth-promoting rhizobacteria (PGPR). nih.gov
Table 1: Phosphate Solubilization by Bacteria Producing this compound
| Bacterial Strain | Primary Organic Acid(s) | Effect | Reference |
| Pseudomonas cepacia | Gluconic acid, 2-ketogluconic acid | Solubilization of rock phosphate | uni.luuni.lu |
| Strain JP233 | 2-keto gluconic acid (2KGA) | P solubilization | frontiersin.org |
| Burkholderia cepacia 51-Y1415 | 2-keto-d-gluconic acid | Enhances P solubilization | nih.gov |
| Pseudomonas sp. | Gluconic acid, 2-ketogluconic acid | Phosphate solubilization | plos.org |
Association with Antifungal Compound Production in Biocontrol Organisms
The metabolic pathways leading to the production of this compound are intricately linked with the synthesis of antifungal compounds in certain biocontrol organisms, notably Pseudomonas fluorescens CHA0. nih.govresearchgate.net This bacterium is recognized for its ability to protect plants from root diseases caused by pathogenic fungi, primarily through the production of antifungal metabolites such as 2,4-diacetylphloroglucinol (B43620) (DAPG) and pyoluteorin (B1679884) (PLT). nih.govresearchgate.netasm.org
Research has uncovered an inverse relationship between the production of gluconic acid (the precursor to 2KGA) and the synthesis of these antifungal compounds. nih.govresearchgate.net The formation of gluconic acid in P. fluorescens CHA0 has been shown to completely inhibit the production of PLT and partially inhibit the production of DAPG. nih.govresearchgate.netasm.org This suggests a regulatory switch where the bacterium prioritizes either phosphate solubilization (via gluconic acid and 2KGA production) or antifungal activity, depending on the environmental cues and available resources.
In a study where the gene responsible for producing glucose dehydrogenase (gcd) was deleted in P. fluorescens CHA0, the mutant strain was unable to produce gluconic acid. nih.govethz.ch This led to an enhanced production of the antifungal compounds DAPG and PLT and, consequently, improved biocontrol activity against the wheat take-all disease caused by the fungus Gaeumannomyces graminis var. tritici. nih.govresearchgate.net This finding highlights the close association between gluconic acid metabolism, which includes the formation of 2KGA, and the regulation of antifungal compound synthesis, a key mechanism in the biocontrol of plant pathogens. nih.gov While gluconic acid itself has been identified as an antifungal agent in some Pseudomonas species, its metabolism to 2KGA appears to be part of a larger regulatory network that governs the expression of other potent antifungal metabolites. nih.gov
Future Research Directions and Emerging Paradigms for 2 Dehydro D Gluconic Acid
Systems Biology and Omics Approaches in Metabolism Research
Systems biology, which integrates high-throughput "omics" data, offers a powerful paradigm for understanding and engineering the metabolism of 2-dehydro-D-gluconic acid. nih.gov These approaches allow for a holistic view of cellular processes, moving beyond the study of individual components to the analysis of complex biological networks. mdpi.com
Metabolomics, the large-scale study of small molecules, is a key tool for elucidating metabolic pathways and identifying bottlenecks in production. mdpi.com For instance, metabolite profile analysis has been used to investigate the production of related compounds like 2,5-diketo-D-gluconic acid in Gluconobacter oxydans, identifying factors that limit yield. frontiersin.org Similar untargeted metabolomics approaches can provide a comprehensive snapshot of the intracellular and extracellular metabolites in 2KGA-producing microorganisms, revealing unknown side reactions or regulatory mechanisms. mdpi.com Elevated levels of related sugar acids have been observed in metabolomic studies under conditions of metabolic stress, suggesting their potential as biomarkers.
Integrating metabolomics with genomics, transcriptomics, and proteomics (a multi-omics approach) can provide a more complete picture. nih.gov Genomic and transcriptomic analyses can identify the genes and transcripts for key enzymes, such as glucose dehydrogenase and gluconate-2-dehydrogenase, and their regulatory elements. nih.govnih.gov Proteomics can quantify the expression levels of these enzymes, confirming that genetic modifications lead to the desired changes in protein levels. By combining these datasets, researchers can construct detailed metabolic models to simulate the flux of carbon through various pathways, predict the effects of genetic modifications, and design more efficient cell factories for this compound production. core.ac.uk
Novel Enzyme Discovery and Engineering for Biocatalysis
The efficiency of this compound production is fundamentally dependent on the catalytic properties of the enzymes involved. nih.gov The primary enzyme, gluconate-2-dehydrogenase (GA2DH), catalyzes the oxidation of D-gluconic acid to 2KGA. Future research will focus on both discovering new enzymes with superior characteristics and engineering existing ones for enhanced performance in industrial settings.
Novel Enzyme Discovery: Microbial diversity represents a vast, largely untapped reservoir of novel enzymes. Prospecting in extremophilic microorganisms, for example, could yield enzymes with high thermal stability, which is advantageous for industrial processes. frontiersin.org The membrane-bound gluconate dehydrogenase (mGADH) from Pseudomonas plecoglossicida has been identified as a critical enzyme for 2KGA production and has been purified and characterized, providing a basis for further modification. nih.gov
Enzyme Engineering: Metabolic engineering and protein engineering offer precise tools to improve enzyme function. Overexpression of the endogenous ga2dh gene in Gluconobacter oxydans has been shown to significantly increase the specific productivity of 2KGA. nih.gov Further improvements can be achieved through:
Rational Design: Based on the crystal structure of enzymes like mGADH, site-directed mutagenesis can be used to modify active sites to improve substrate affinity (K_m) or catalytic turnover (V_max). nih.gov
Directed Evolution: This technique involves creating large libraries of enzyme variants through random mutagenesis and screening for desired properties, such as improved stability at non-optimal pH or temperature, or reduced substrate inhibition.
The following table summarizes research on enzymes relevant to the this compound pathway.
| Enzyme | Organism | Research Focus | Outcome |
| Gluconate-2-dehydrogenase (GA2DH) | Gluconobacter oxydans | Gene overexpression | Increased specific productivity of 2KGA. nih.gov |
| Membrane-bound gluconate dehydrogenase (FAD-mGADH) | Pseudomonas plecoglossicida | Purification, characterization, and gene identification | Provided basis for genetic modification to improve 2KGA productivity. nih.gov |
| Catalase (TaCat) | Thermoascus aurantiacus | Screening for thermostability | Identified a highly thermostable catalase suitable for efficient gluconic acid production at high temperatures. frontiersin.org |
Development of Sustainable Biorefining Strategies Utilizing Various Carbon Sources
The economic viability and environmental sustainability of this compound production can be significantly enhanced by utilizing low-cost, renewable, non-food biomass as feedstocks. researchgate.net This aligns with the principles of a circular economy, transforming waste streams into valuable biochemicals. acs.org
Future biorefining strategies will focus on moving beyond pure glucose as a substrate and embracing a wider range of carbon sources:
Lignocellulosic Biomass: Agricultural residues (e.g., corn stover, wheat straw) and forestry waste are abundant sources of cellulose (B213188) and hemicellulose, which can be hydrolyzed to release fermentable sugars like glucose and xylose. acs.org Developing robust microbial strains, such as Aspergillus niger or Gluconobacter oxydans, that can efficiently utilize these mixed sugars is a key research goal. srce.hrnih.gov
Agro-industrial Byproducts: Waste products from the food industry, such as molasses, whey, and fruit pomace, are rich in sugars and other nutrients, making them attractive feedstocks for fermentation. frontiersin.org
Glycerol (B35011): Crude glycerol, a major byproduct of biodiesel production, is an inexpensive carbon source. Engineering microorganisms to channel glycerol into the pentose (B10789219) phosphate (B84403) pathway or other central metabolic routes that can lead to gluconic acid and its derivatives is a promising area of research. acs.org
| Potential Carbon Source | Origin | Key Sugars/Components | Advantage |
| Lignocellulosic Biomass | Agricultural/Forestry Waste | Glucose, Xylose | Abundant, renewable, non-food source. acs.org |
| Food Industry Waste | e.g., Molasses, Fruit Pomace | Sucrose, Fructose (B13574), Glucose | Low-cost, nutrient-rich feedstock. acs.orgfrontiersin.org |
| Crude Glycerol | Biodiesel Production | Glycerol | Inexpensive industrial byproduct. acs.org |
Q & A
Basic Research Questions
Q. What key structural features distinguish 2-dehydro-D-gluconic acid from related gluconates, and how are these identified experimentally?
- Methodological Answer : The compound’s keto group at the C2 position differentiates it from D-gluconic acid. Structural confirmation requires nuclear magnetic resonance (NMR) for carbonyl identification and high-resolution mass spectrometry (HR-MS) for molecular formula validation. Comparative analysis with analogs (e.g., D-gluconic acid) via infrared spectroscopy (IR) can highlight functional group differences .
Q. What established synthesis routes are available for this compound, and what are their efficiency benchmarks?
- Methodological Answer : Oxidative methods, such as TEMPO-mediated oxidation of D-glucose, are commonly used. Yields depend on pH and catalyst concentration; for example, TEMPO/NaClO₂ systems under alkaline conditions (pH 10–12) achieve ~70–80% conversion. Parallel nitric acid oxidation, while less selective, may yield ~50–60% purity, requiring subsequent chromatographic purification .
Q. Which analytical techniques are optimal for quantifying this compound in microbial fermentation broths?
- Methodological Answer : Ultra-performance liquid chromatography coupled with evaporative light scattering detection (UPLC-ELSD) provides robust quantification without derivatization. For complex matrices, enzymatic assays (e.g., keto-acid-specific dehydrogenases) offer specificity, with calibration curves validated against spiked standards .
Advanced Research Questions
Q. How can isotopic labeling strategies elucidate the metabolic flux of this compound in microbial pathways?
- Methodological Answer : Use ¹³C-labeled glucose precursors in fed-batch cultures, followed by intracellular metabolite extraction and LC-MS/MS analysis. Flux balance analysis (FBA) models can map carbon redistribution, particularly in pathways like the Entner-Doudoroff system. Genetic knockouts (e.g., edd or eda gene deletions) further validate pathway dependencies .
Q. What approaches resolve contradictions in reported thermodynamic properties (e.g., pKa, solubility) of this compound?
- Methodological Answer : Cross-validate data using analog read-across (e.g., D-gluconic acid pKa ~3.8) under standardized conditions (25°C, 0.1M ionic strength). Titration calorimetry paired with computational simulations (DFT for solvation energy) clarifies discrepancies. EPA’s analog-based hazard assessment framework provides a precedent for such comparative analyses .
Q. How do metal ions (e.g., Ca²⁺, Mg²⁺) influence the stability and enzymatic conversion of this compound in bioreactors?
- Methodological Answer : Conduct chelation studies using EDTA to sequester ions and monitor reaction kinetics via stopped-flow spectrophotometry. ICP-MS quantifies ion binding affinities. For industrial biocatalysis, immobilize metal-tolerant enzymes (e.g., gluconate dehydrogenases) on ion-exchange resins to mitigate interference .
Methodological Considerations
- Data Quality : Follow EPA’s tiered assessment protocol () to prioritize peer-reviewed studies over gray literature. Exclude non-GLP (Good Laboratory Practice) data unless corroborated by multiple sources .
- Analog Utilization : Apply read-across strategies (as in ) to fill data gaps. For example, leverage toxicity profiles of sodium gluconate (CAS 527-07-1) to predict ecotoxicological endpoints for this compound .
- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize synthesis parameters (pH, temperature, substrate concentration) while minimizing experimental runs .
Tables Referenced from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
